N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide
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Overview
Description
Scientific Research Applications
- A green synthesis method was developed for N-arylsulfonylhydrazones, including this compound, via a simple grindstone procedure . By grinding mixtures of benzenesulfonyl hydrazides and aryl aldehydes or ketones using L-tyrosine as a catalyst, 24 N-arylsulfonylhydrazones were synthesized in minutes with high yield.
- Two N-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (THQ) were designed, prepared, and evaluated for antibacterial activity .
- N-arylsulfonylhydrazones play a pivotal role in medicinal chemistry. They exhibit diverse biological activities, such as anti-tumor, antiviral, anti-inflammatory, and antibacterial effects .
- The grindstone method used for the synthesis of N-arylsulfonylhydrazones is considered efficient and environmentally friendly .
Antibacterial Activity
Reactive Species Generation
Medicinal Chemistry
P110α Inhibition
Green Chemistry Technology
One-Pot Synthesis
Future Directions
The future directions for the development of these compounds involve further structure-aided design efforts towards obtaining novel BSTHQ derivatives . Given the significant functions of these compounds in organic and medicinal chemistry, great efforts have been made to develop novel catalytic systems for the efficient construction of benzosultam motifs .
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of bacterial cell walls, making them attractive targets for antibacterial agents .
Mode of Action
The compound interacts with its targets, MurD and GlmU, inhibiting their function and thereby disrupting the synthesis of bacterial cell walls . This disruption prevents the bacteria from maintaining their structural integrity, leading to their eventual death .
Biochemical Pathways
The inhibition of MurD and GlmU enzymes disrupts the biochemical pathways involved in the synthesis of bacterial cell walls . This disruption affects the downstream effects of these pathways, including the formation of peptidoglycan, a major component of the bacterial cell wall . The inability to form peptidoglycan weakens the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and other environmental stresses .
Result of Action
The result of the compound’s action is the death of the bacteria. By inhibiting the function of MurD and GlmU, the compound prevents the bacteria from synthesizing their cell walls . This leads to a weakened cell structure and ultimately, the death of the bacteria . The compound has shown bactericidal activity against both Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of organic solvents can affect the solubility of the compound, which in turn can impact its bioavailability and efficacy . Additionally, the compound’s stability could be affected by factors such as pH, temperature, and the presence of other chemicals
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-17-7-5-11-21(15-17)29(25,26)23-19-12-13-22-18(16-19)8-6-14-24(22)30(27,28)20-9-3-2-4-10-20/h2-5,7,9-13,15-16,23H,6,8,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVZQQAXOPZBSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide |
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